

An In-depth Technical Guide to the Irreversible Binding of GW9662-d5

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Compound of Interest

Compound Name: GW9662-d5

Cat. No.: B7852657

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This guide provides a comprehensive overview of the irreversible binding of **GW9662-d5** to its primary target, the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's mechanism of action, the experimental methodologies used for its characterization, and its effects on cellular signaling pathways.

Core Concepts: The Irreversible Antagonism of PPAR γ by GW9662

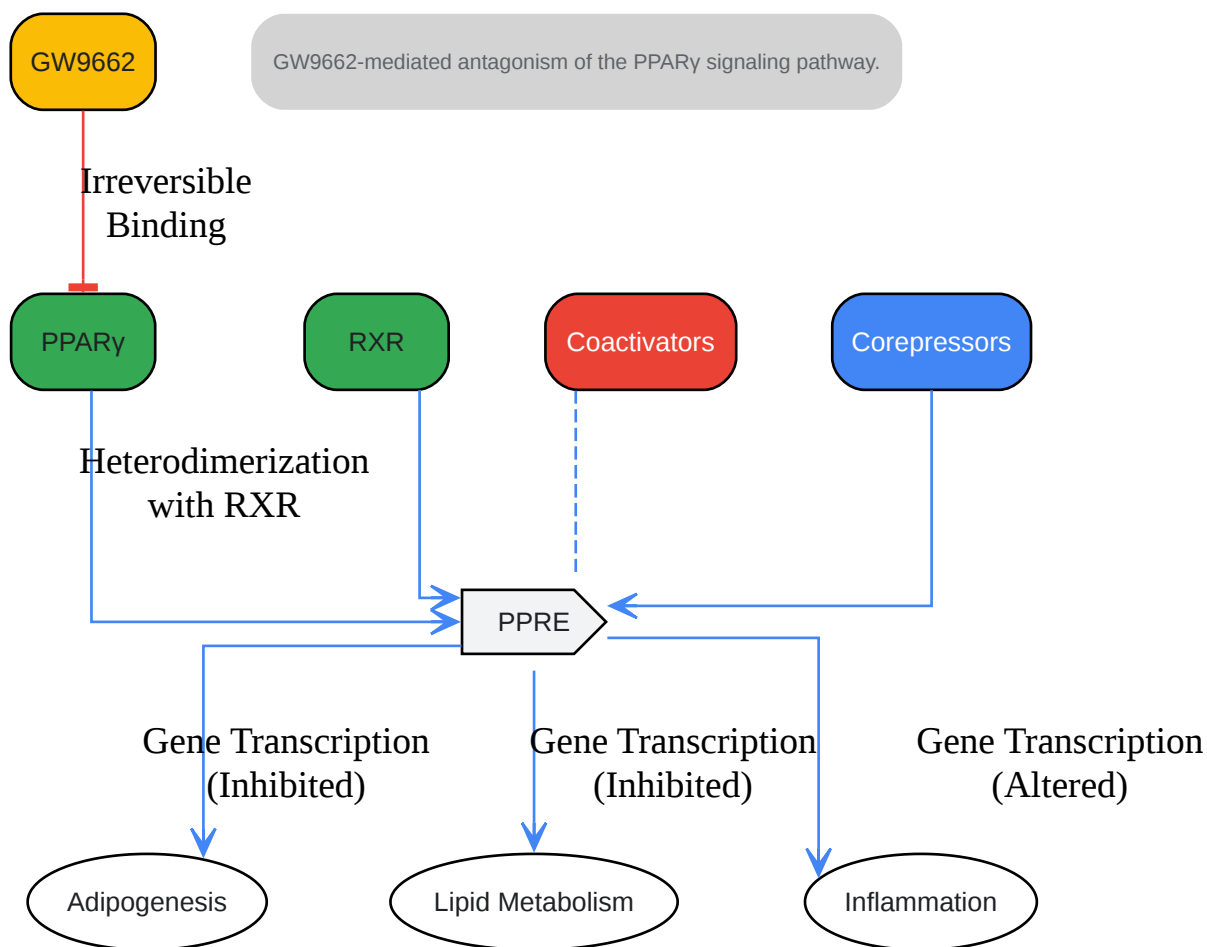
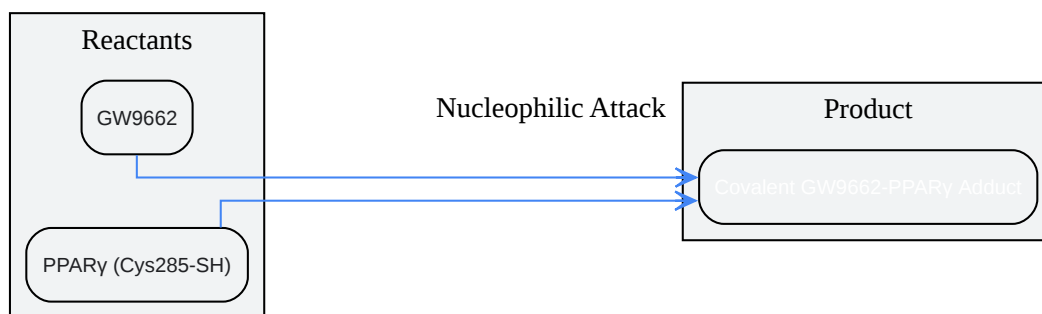
GW9662 is a potent and selective antagonist of PPAR γ , a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.^{[1][2][3][4]} The defining characteristic of GW9662's interaction with PPAR γ is its irreversible nature, which results from the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain of the receptor.^[1]

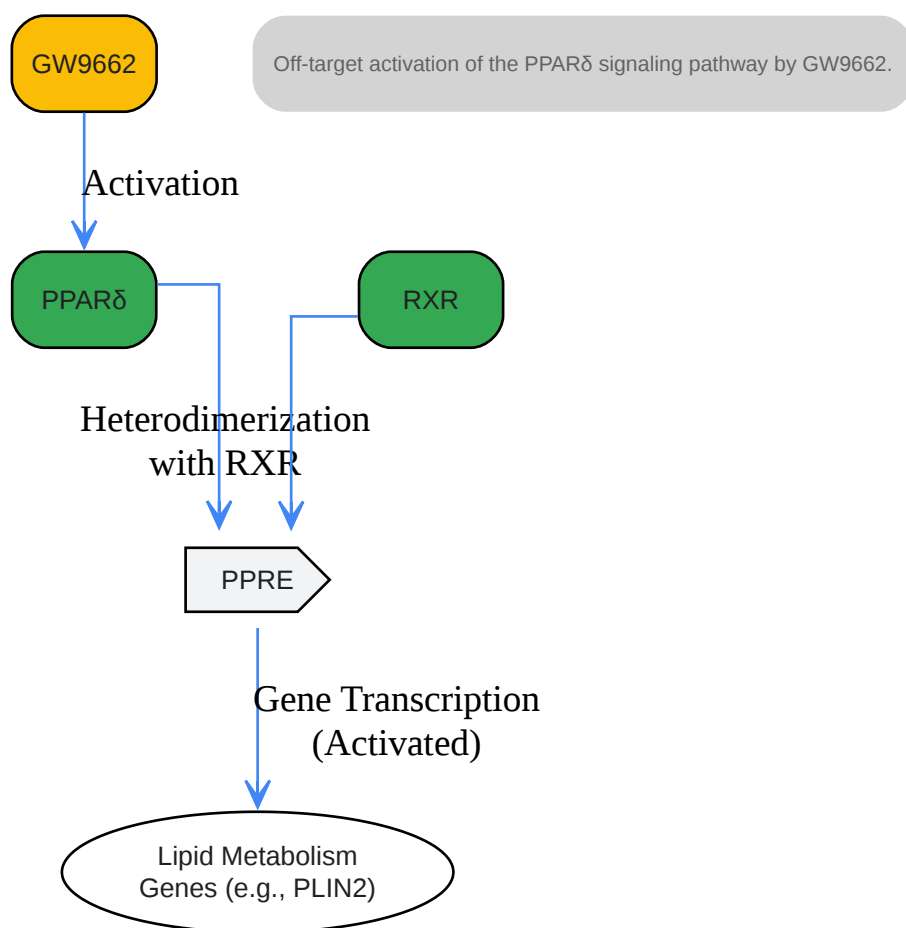
Mechanism of Irreversible Binding

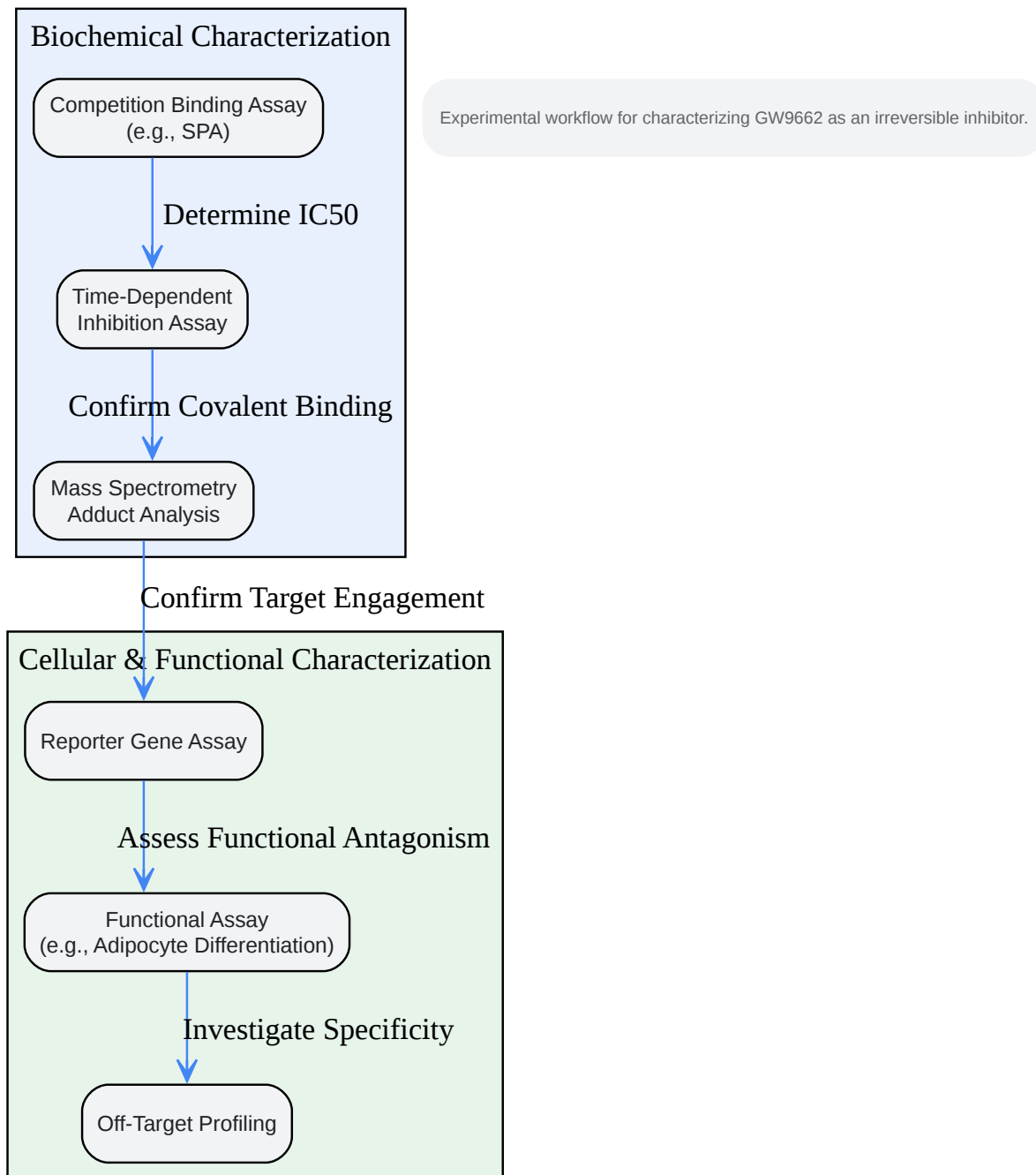
The irreversible binding of GW9662 to PPAR γ occurs through a nucleophilic aromatic substitution (S $_N$ Ar) reaction. The electron-deficient aromatic ring of GW9662 is susceptible to nucleophilic attack by the thiol group of a specific cysteine residue, Cys285, located in the ligand-binding pocket of PPAR γ . This cysteine is highly conserved across the three PPAR isoforms (α , δ , and γ). The reaction results in the formation of a stable covalent adduct,

permanently modifying the receptor and preventing the binding of endogenous and synthetic agonists.

Covalent adduct formation between GW9662 and Cys285 of PPAR γ .







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References

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